N'-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE typically involves the condensation of 4-methylbenzenesulfonohydrazide with an appropriate carbonyl compound. One effective method involves using polystyrene sulfonic acid (PSSA) as a catalyst in an aqueous medium under microwave irradiation . The reaction conditions include:
Reagents: 4-methylbenzenesulfonohydrazide, carbonyl compound
Catalyst: Polystyrene sulfonic acid (PSSA)
Solvent: Aqueous medium
Conditions: Microwave irradiation
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amines
Substitution: Various substituted hydrazones
Scientific Research Applications
N’-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an antitubercular agent due to its hydrazone linkage.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N’-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE involves its interaction with biological targets through its hydrazone linkage. This linkage can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The compound may also induce oxidative stress in microbial cells, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N’-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE: shares similarities with other sulfonyl hydrazones and benzodioxine derivatives.
Hydrazones: Compounds with the -CONHN=CH- linkage, known for their biological activities.
Sulfonyl Hydrazides: Compounds with the -SO2-NHN=CH- linkage, exhibiting antimicrobial properties.
Uniqueness
The uniqueness of N’-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE lies in its combined structure of a benzodioxine ring and a sulfonyl hydrazide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C16H16N2O5S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
InChI |
InChI=1S/C16H16N2O5S/c1-11-6-8-12(9-7-11)24(20,21)18-17-16(19)15-10-22-13-4-2-3-5-14(13)23-15/h2-9,15,18H,10H2,1H3,(H,17,19) |
InChI Key |
NIBQRUYVQIQXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.